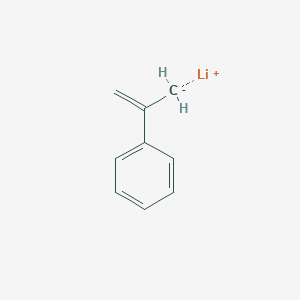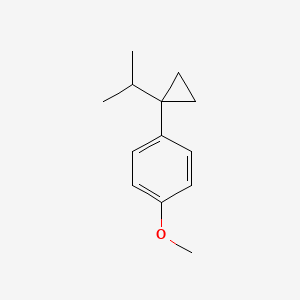
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)-, also known as p-isopropylanisole, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methoxy group and an isopropyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- typically involves the alkylation of anisole (methoxybenzene) with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving acid catalysts or enzymes. These methods are designed to optimize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered.
p-Cresol (4-methylphenol): Contains a hydroxyl group instead of a methoxy group.
Cumene (isopropylbenzene): Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of both methoxy and isopropyl groups, which influence its chemical reactivity and interactions with biological systems. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63340-03-4 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-methoxy-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-10(2)13(8-9-13)11-4-6-12(14-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
IPZVRJFKWVHDQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
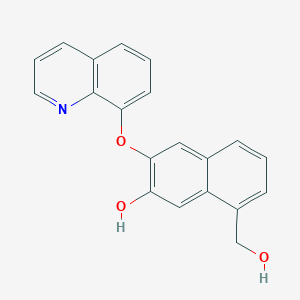


![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
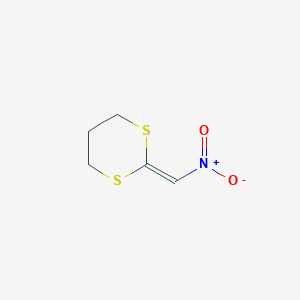
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
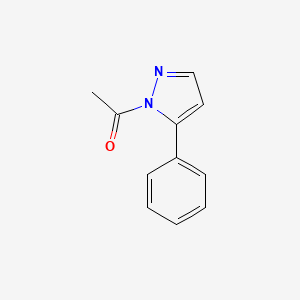
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
